molecular formula C28H38N6O11S B2860006 Sildenafil D8 citrate CAS No. 1215071-03-6

Sildenafil D8 citrate

Cat. No.: B2860006
CAS No.: 1215071-03-6
M. Wt: 674.75
InChI Key: DEIYFTQMQPDXOT-ZQAWUFKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sildenafil D8 citrate: is a deuterated form of sildenafil citrate, a well-known medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. The deuterated version, this compound, incorporates deuterium atoms, which are isotopes of hydrogen, into the molecular structure. This modification can potentially alter the pharmacokinetic properties of the compound, such as its metabolic stability and half-life, making it an area of interest for pharmaceutical research and development.

Mechanism of Action

Target of Action

Sildenafil D8 citrate, also known as Sildenafil (citrate)-d8, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .

Mode of Action

this compound works by inhibiting the PDE5 enzyme . This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation . The increased levels of cGMP lead to smooth muscle relaxation, which enhances blood flow to the corpus cavernosum, facilitating an erection in response to sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)/cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP . Under normal circumstances, PDE5 breaks down cGMP. The inhibition of pde5 by this compound prevents this breakdown, leading to an accumulation of cgmp . This accumulation causes relaxation of the smooth muscles and dilation of the blood vessels in the penis, facilitating an erection .

Pharmacokinetics

this compound is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C9 . The drug is mainly eliminated as metabolites in the feces, accounting for approximately 80% of the orally taken dose . Clearance of this compound is decreased in patients with hepatic cirrhosis or severe renal impairment .

Result of Action

The primary molecular effect of this compound is the inhibition of the PDE5 enzyme , leading to an increase in cGMP levels . This results in the relaxation of smooth muscle and increased blood flow in the penis, facilitating an erection in response to sexual stimulation . At the cellular level, this compound can depress H2O2 generation, acting as a superoxide dismutase (SOD)-mimetic .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the drug’s absorption may decrease in patients who use drugs, such as proton pump inhibitors (PPIs), for gastroesophageal reflux disease . Furthermore, emerging research suggests that environmental pollution with sildenafil and its metabolites may have far-reaching effects on human health and development .

Biochemical Analysis

Biochemical Properties

Sildenafil D8 citrate acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . The molecular structure of this compound is similar to that of cGMP and acts as a competitive binding agent of PDE5 in the corpus cavernosum, resulting in more cGMP and increased penile response to sexual stimulation .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, several studies have suggested that this compound can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By controlling the enzyme, this compound helps to maintain an erection after the penis is stroked . It requires sexual arousal to work, and does not by itself cause or increase sexual arousal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, this compound long-term treatment decreased weight gain and arterial blood pressure, improved coronary vasodilation and reduced α 1- adrenoceptor-induced vasoconstriction in cafeteria diet group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, daily doses of this compound, within and far beyond the human therapeutic range, were given to dogs and rodents for up to 1 and 2 years, respectively .

Metabolic Pathways

This compound is involved in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway . It interacts with enzymes such as phosphodiesterase type 5 (PDE5) and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil D8 citrate involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sildenafil D8 citrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Sildenafil D8 citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Tadalafil: Another PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

    Vardenafil: Similar to sildenafil, it is used for erectile dysfunction and has a similar mechanism of action.

    Avanafil: A newer PDE5 inhibitor with a faster onset of action.

Properties

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i10D2,11D2,12D2,13D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIYFTQMQPDXOT-ZQAWUFKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N6O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.